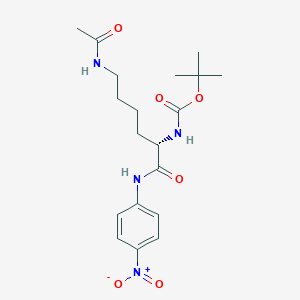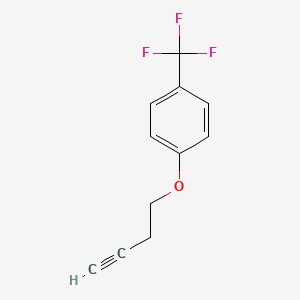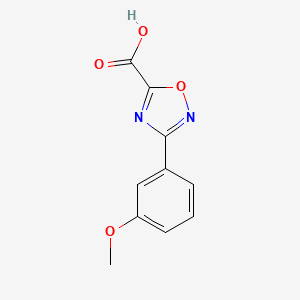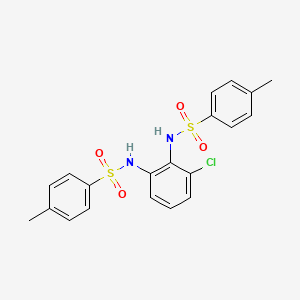![molecular formula C8H13Cl B12276353 1-Chlorobicyclo[2.2.2]octane CAS No. 2064-03-1](/img/structure/B12276353.png)
1-Chlorobicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorobicyclo[2.2.2]octane is an organic compound with the molecular formula C₈H₁₃Cl. It is a bicyclic compound, meaning it contains two fused rings. The structure of this compound consists of a bicyclo[2.2.2]octane framework with a chlorine atom attached to one of the carbon atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
1-Chlorobicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the chlorination of bicyclo[2.2.2]octane. This reaction typically uses chlorine gas (Cl₂) in the presence of a radical initiator such as ultraviolet light or a radical initiator like benzoyl peroxide. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a chlorine atom on the bicyclo[2.2.2]octane framework.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity.
Chemical Reactions Analysis
1-Chlorobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and sodium methoxide (NaOMe). The major products formed depend on the nucleophile used.
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the bicyclo[2.2.2]octane framework is oxidized to form various oxygen-containing functional groups.
Scientific Research Applications
1-Chlorobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing. Some studies focus on its potential as a pharmacophore in drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Chlorobicyclo[2.2.2]octane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The bicyclo[2.2.2]octane framework provides a rigid and stable structure that influences the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
1-Chlorobicyclo[2.2.2]octane can be compared to other bicyclic compounds such as:
1-Bromobicyclo[2.2.2]octane: Similar in structure but with a bromine atom instead of chlorine. Bromine is a larger atom and can influence the reactivity and selectivity of reactions differently.
1-Iodobicyclo[2.2.2]octane: Contains an iodine atom, which is even larger than bromine and chlorine. Iodine’s reactivity is distinct due to its size and bond strength.
Bicyclo[2.2.2]octane: The parent compound without any halogen substitution. It serves as a reference point for understanding the effects of halogen substitution on reactivity.
This compound is unique due to its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its bromine and iodine analogs.
Properties
CAS No. |
2064-03-1 |
|---|---|
Molecular Formula |
C8H13Cl |
Molecular Weight |
144.64 g/mol |
IUPAC Name |
1-chlorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13Cl/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2 |
InChI Key |
GNYICKIOLRWLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276271.png)




![6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12276298.png)
![1-[2-[Hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12276302.png)
![4,4'-hexane-1,6-diylbistetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione](/img/structure/B12276305.png)


![2-(H-Imidazo[1,2-a]pyridin-2-yl)ethyl methanesulfonate](/img/structure/B12276318.png)
amino}methyl)benzonitrile](/img/structure/B12276319.png)


